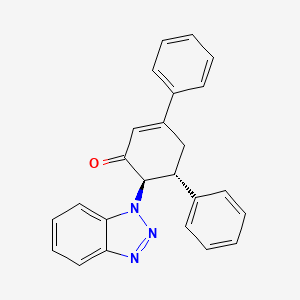
(5R,6R)-6-(1H-benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-DIPHENYLCYCLOHEX-2-EN-1-ONE is a complex organic compound that features a benzotriazole moiety attached to a cyclohexene ring, which is further substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-DIPHENYLCYCLOHEX-2-EN-1-ONE typically involves the reaction of benzotriazole with a suitable cyclohexene derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzotriazole, followed by nucleophilic substitution on a halogenated cyclohexene derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-DIPHENYLCYCLOHEX-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-DIPHENYLCYCLOHEX-2-EN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of advanced materials such as polymers and coatings, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-DIPHENYLCYCLOHEX-2-EN-1-ONE involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions enable the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog with similar structural features but lacking the cyclohexene and phenyl substitutions.
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(3,4-DIMETHOXYBENZYLIDENE)PROPANOHYDRAZIDE: Another benzotriazole derivative with different substituents, showing varied biological activities.
Uniqueness
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-DIPHENYLCYCLOHEX-2-EN-1-ONE is unique due to its combination of a benzotriazole moiety with a cyclohexene ring and phenyl groups, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler benzotriazole derivatives.
Properties
Molecular Formula |
C24H19N3O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(5R,6R)-6-(benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H19N3O/c28-23-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(23)27-22-14-8-7-13-21(22)25-26-27/h1-14,16,20,24H,15H2/t20-,24-/m1/s1 |
InChI Key |
OWGJPVANSPEPTK-HYBUGGRVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC=CC=C5 |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533391.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533395.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11533396.png)
![4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11533400.png)
![N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11533402.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(6-ethyl-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11533408.png)
![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533415.png)
![4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11533423.png)
![4-[(Z)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11533431.png)
![N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11533432.png)
![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11533434.png)
![4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533436.png)
![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11533444.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B11533451.png)
